molecular formula C9H10O B1283488 3-Allylphenol CAS No. 1446-24-8

3-Allylphenol

Cat. No. B1283488
CAS RN: 1446-24-8
M. Wt: 134.17 g/mol
InChI Key: PSXBTXZCQRAZGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Allylphenol is a type of allylphenol, which is a class of organic compounds characterized by an allyl group attached to a phenol molecule. Although the provided papers do not specifically discuss 3-allylphenol, they do provide insights into the chemistry of allylphenols in general, which can be extrapolated to understand the properties and reactions of 3-allylphenol.

Synthesis Analysis

The synthesis of allylphenol derivatives has been explored through various methods. One approach involves the Prins cyclization of 2-allylphenols with ketones, using aluminum(III) chloride as a catalyst to produce benzoxepins under mild conditions with high chemoselectivity . Another method is a metal-free photoallylation procedure that synthesizes bioactive allylphenol derivatives, such as eugenol and safrole, by irradiating chlorophenols or chloroanisoles in the presence of allyltrimethylsilane .

Molecular Structure Analysis

The molecular structure of allylphenols can be influenced by substituents on the phenol ring. Spectroscopic and theoretical studies have shown that 2-allylphenol and its derivatives can exist in different conformers, with intramolecular OH-π hydrogen bonding playing a significant role in their structural dynamics . These hydrogen bonds can be affected by substituents in the 4-position of the phenol ring, which can alter the energy and structure of the bonds.

Chemical Reactions Analysis

Allylphenols participate in various chemical reactions. For instance, the photochemical behavior of allylphenoxide anions differs significantly from their neutral counterparts, with the anions showing higher photoreactivity and undergoing reactions such as intramolecular cyclization and electron transfer . Additionally, the palladium(II)-catalyzed hydroxyalkoxylation of 2-allylphenols has been studied, revealing a pathway that involves isomerization, epoxidation, and oxirane opening .

Physical and Chemical Properties Analysis

The physical and chemical properties of allylphenols can be deduced from their reactions and synthesis methods. For example, the inhibitory effect of 2-allylphenol on fungal growth suggests that it has biocidal properties, which are linked to its ability to induce cyanide-resistant respiration and disrupt ATP energy generation systems . The metabolism of 2-allylphenol in Rhizoctonia cerealis indicates that it can be biotransformed into various metabolites, suggesting that it has a certain degree of environmental degradability .

Scientific Research Applications

1. Fungicide Metabolism and Environmental Degradation

3-Allylphenol, a biomimetic synthetic fungicide resembling the natural compound ginkgol, has shown effectiveness against various plant diseases. Research by Qu et al. (2014) focused on the metabolism of this fungicide in Rhizoctonia cerealis, a plant pathogen, revealing several metabolites formed during degradation. The study highlighted the microbe metabolic pathways for 3-allylphenol and its environmental degradation process, underlining its potential as a systemic fungicide in agriculture (Qu et al., 2014).

2. Antifungal Activity

Gong et al. (2009) explored the biochemical mechanism behind 3-allylphenol's inhibition of Botrytis cinerea, a fungus affecting various crops. Their findings suggested that 3-allylphenol induces cyanide-resistant respiration and impairs ATP energy generation, providing insights into its role as a fungistatic compound with potential agricultural applications (Gong et al., 2009).

3. Synthesis and Chemical Applications

3-Allylphenol's chemical structure enables its use in various synthetic applications. Yadav et al. (2008) demonstrated its utility in the synthesis of benzoxepins and other cyclic compounds, using aluminum(III) chloride for a cost-effective and convenient method. This research opens avenues for its application in organic synthesis and medicinal chemistry (Yadav et al., 2008).

4. Analytical Chemistry and Residue Analysis

In the field of analytical chemistry, Xia et al. (2010) developed a sensitive and specific enzyme-linked immunosorbent assay for analyzing 3-allylphenol residues in strawberry fruits. This assay is crucial for ensuring food safety and monitoring fungicide levels in agricultural produce (Xia et al., 2010).

Safety And Hazards

When handling 3-Allylphenol, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

3-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-2-4-8-5-3-6-9(10)7-8/h2-3,5-7,10H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXBTXZCQRAZGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30571132
Record name 3-(Prop-2-en-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Allylphenol

CAS RN

1446-24-8
Record name m-Allylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001446248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Prop-2-en-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name M-ALLYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEO5737QDL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Allylphenol
Reactant of Route 2
Reactant of Route 2
3-Allylphenol
Reactant of Route 3
3-Allylphenol
Reactant of Route 4
Reactant of Route 4
3-Allylphenol
Reactant of Route 5
Reactant of Route 5
3-Allylphenol
Reactant of Route 6
Reactant of Route 6
3-Allylphenol

Citations

For This Compound
46
Citations
R Loying, R Gogoi, N Sarma, A Borah… - Journal of Essential …, 2019 - Taylor & Francis
Acorus calamus L. is an important aromatic medicinal plant, which has many biological activities. The aim of this study was to evaluate the potential in-vitro antioxidant, anti-microbial, …
Number of citations: 54 www.tandfonline.com
E Piers, RK Brown - Canadian Journal of Chemistry, 1963 - cdnsciencepub.com
… of allyl phenyl ether to 2-allylphenol, ally1 P-tolyl ether to 2-allyl-4-methylphenol, allyl 2,6-dimethylphenyl ether to a mixture of 2,G-dimethyl-3-allylphenol and 2,G-dimethyl-4allylphenol, …
Number of citations: 14 cdnsciencepub.com
K Nishiwaki, K Ohigashi, T Deguchi… - Chemical and …, 2018 - jstage.jst.go.jp
… 3-Allylphenol (1) was obtained from 1-bromo-3-methoxybenzene with an allyl Grignard reagent. 4-Allylphenol (2) was obtained by the demethylation of 4-al- … 3-Allylphenol (1)17) …
Number of citations: 12 www.jstage.jst.go.jp
AI Akhmedov, EI Gasanova, TK Akchurina… - Russian Journal of …, 2011 - Springer
… The weight loss in the first step of the thermal degradation was 18% for the copolymer with 3% allylphenol and 14% for that with 7% allylphenol. This portion can be attributed to the …
Number of citations: 5 link.springer.com
AM Verma, N Kishore - RSC advances, 2017 - pubs.rsc.org
… reaction and an atomic hydrogenation reaction to produce 3-allylphenol. Finally, a single step hydrogenation to 3-allylphenol followed by hydroxyl cleavage produces allylbenzene. The …
Number of citations: 20 pubs.rsc.org
JHP Tyman, PB Payne - Journal of Chemical Research, 2006 - journals.sagepub.com
… 3-Allylphenol was more readily available from the dehydroxylation of eugenol diethylphosphate17 than from a Grignard reaction with 3-bromophenylmethyl ether and allyl iodide. …
Number of citations: 11 journals.sagepub.com
JB McManus, DA Nicewicz - Journal of the American Chemical …, 2017 - ACS Publications
Methods for the direct C–H functionalization of aromatic compounds are in demand for a variety of applications, including the synthesis of agrochemicals, pharmaceuticals, and materials…
Number of citations: 213 pubs.acs.org
AE Lindsay, D O'Hare - Electrochimica acta, 2006 - Elsevier
The increasing use of microelectrodes in small sample volumes and biological environments require the use of thin film insulators. The insulating ability of the thin film insulators …
Number of citations: 7 www.sciencedirect.com
HW Johnson Jr - 1954 - search.proquest.com
… GENERAL CHARACTERISTICS OF THE CLAISEN REARRANGEMENT If a phenyl allyl ether having an open ortho position is heated, the ether usually rearranges to the 3-allylphenol. …
Number of citations: 2 search.proquest.com
Y Li, HB Hu, XD Zheng, JH Zhu… - J Medicin Plants Res, 2011 - academicjournals.org
Artemisia annua is widely used as a key component of traditional Chinese medicine in China. The components of the essential oil extracted by hydro distillation from the stems and …
Number of citations: 32 academicjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.